molecular formula C17H18O4 B1597655 3-(4-(Benzyloxy)-3-methoxyphenyl)propanoic acid CAS No. 30034-49-2

3-(4-(Benzyloxy)-3-methoxyphenyl)propanoic acid

Cat. No. B1597655
CAS RN: 30034-49-2
M. Wt: 286.32 g/mol
InChI Key: SJEFIQLTGBLFBB-UHFFFAOYSA-N
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Patent
US07192950B2

Procedure details

To a solution of-3-(4-benzyloxy-3-methoxy-phenyl)-propionic acid benzyl ester (11.03 g, 29.30 mmol), in MeOH (110 ml) and dioxane (145 ml), was added dropwise aqueous NaOH 2N (139 ml, 278 mmol). The resulting yellow homogeneous mixture was then stirred at 50° C. for 17 h. The reaction mixture was then concentrated in vacuo and washed with Et2O (100 ml). The aqueous phase was acidified (pH=1) with HCl 2N and extracted three times with CH2Cl2. The combined organic phases were dried over anhydrous MgSO4, filtered and concentrated to give the title carboxylic acid (8.4 g, 29.30 mmol, 100%) as a colorless solid.
Name
3-(4-benzyloxy-3-methoxy-phenyl)-propionic acid benzyl ester
Quantity
11.03 g
Type
reactant
Reaction Step One
Name
Quantity
139 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:28])[CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[C:14]([O:26][CH3:27])[CH:13]=1)C1C=CC=CC=1.[OH-].[Na+]>CO.O1CCOCC1>[CH2:19]([O:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:11][CH2:10][C:9]([OH:28])=[O:8])=[CH:13][C:14]=1[O:26][CH3:27])[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:1.2|

Inputs

Step One
Name
3-(4-benzyloxy-3-methoxy-phenyl)-propionic acid benzyl ester
Quantity
11.03 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CCC1=CC(=C(C=C1)OCC1=CC=CC=C1)OC)=O
Name
Quantity
139 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
110 mL
Type
solvent
Smiles
CO
Name
Quantity
145 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting yellow homogeneous mixture was then stirred at 50° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
WASH
Type
WASH
Details
washed with Et2O (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CCC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.3 mmol
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.